molecular formula C15H12N2O4 B15044674 N'-[(1E)-(2-hydroxyphenyl)methylene]-1,3-benzodioxole-5-carbohydrazide

N'-[(1E)-(2-hydroxyphenyl)methylene]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B15044674
M. Wt: 284.27 g/mol
InChI Key: XWWKJWLWVNKCAE-LZYBPNLTSA-N
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Description

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is derived from the reaction between 2-hydroxybenzaldehyde and 2H-1,3-benzodioxole-5-carbohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2H-1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is obtained after cooling and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce amines.

Scientific Research Applications

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting microbial cell walls. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE is unique due to its specific structure, which includes a benzodioxole moiety. This structural feature can influence its reactivity and the stability of its metal complexes, making it distinct from other Schiff bases .

Properties

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H12N2O4/c18-12-4-2-1-3-11(12)8-16-17-15(19)10-5-6-13-14(7-10)21-9-20-13/h1-8,18H,9H2,(H,17,19)/b16-8+

InChI Key

XWWKJWLWVNKCAE-LZYBPNLTSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=CC=C3O

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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